Mavelertinib is a small molecule inhibitor that targets a specific type of enzyme called a tyrosine kinase. Tyrosine kinases play a critical role in many cellular processes, including cell growth, proliferation, and differentiation. Mavelertinib works by blocking the activity of these enzymes, thereby disrupting these cellular processes [].
Studies have been conducted to assess the effectiveness of Mavelertinib in inhibiting the growth and proliferation of various cancer cell lines, including those of lung cancer, colorectal cancer, and hepatocellular carcinoma [, , ].
Mavelertinib's efficacy has been evaluated in animal models of cancer. These studies have shown promising results, with Mavelertinib demonstrating tumor growth suppression in these models [, ].
Clinical trials are ongoing to evaluate the safety and efficacy of Mavelertinib in patients with different types of cancer. These trials will help determine the potential of Mavelertinib as a cancer treatment option [].